1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone
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Overview
Description
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorophenyl group and a dimethoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one typically involves multiple steps. One common method starts with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which is then reacted with 3-(3,4-dimethoxyphenyl)propan-1-one under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various alcohol derivatives.
Scientific Research Applications
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidine: A precursor in the synthesis of the target compound, known for its analgesic properties.
3-(3,4-dimethoxyphenyl)propan-1-one: Another precursor, used in the synthesis of various organic compounds.
Uniqueness
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one is unique due to its combined structural features, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H26ClNO4 |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C22H26ClNO4/c1-27-19-9-3-16(15-20(19)28-2)4-10-21(25)24-13-11-22(26,12-14-24)17-5-7-18(23)8-6-17/h3,5-9,15,26H,4,10-14H2,1-2H3 |
InChI Key |
QOMLSYIXUFEWNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)OC |
Origin of Product |
United States |
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